molecular formula C11H21NO B157157 N-Octylacrylamide CAS No. 10124-68-2

N-Octylacrylamide

Cat. No. B157157
Key on ui cas rn: 10124-68-2
M. Wt: 183.29 g/mol
InChI Key: AWGZKFQMWZYCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04395524

Procedure details

A 500 ml four-necked flask equipped with a thermometer, mechanical stirrer, calcium sulfate-filled drying tube, and pressure-equalizing addition funnel is charged with a solution of 45.3 g of acryloyl chloride (0.5 mole) in 180 g of dichloromethane. The solution is cooled to 0° C. and to it is then slowly added a mixture of 66.6 g of n-octylamine (0.5 mole), 50.6 g of triethylamine (0.5 mole), and 125 g of dichloromethane, over a period of 2.5 hrs., at such a rate that the temperature does not exceed 5° C. Upon completion of the addition, the mixture is allowed to warm gradually to ambient temperature. The product is then stored at -15° C. overnight to complete crystallization of the byproduct triethylamine hydrochloride. After removal of the salt by filtration, the filtrate is washed successfully with 250 g of deionized water. The product is then dried over anhydrous magnesium sulfate, filtered, and evaporated in vacuo to afford 85 g of N-(n-octyl)acrylamide, bp. 119°-120° (3 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
solvent
Reaction Step Two
Quantity
66.6 g
Type
reactant
Reaction Step Three
Quantity
50.6 g
Type
reactant
Reaction Step Three
Quantity
125 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Ca+2].[C:7](Cl)(=[O:10])[CH:8]=[CH2:9].[CH2:12]([NH2:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].C(N(CC)CC)C>ClCCl>[CH2:12]([NH:20][C:7](=[O:10])[CH:8]=[CH2:9])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Step Two
Name
Quantity
45.3 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
180 g
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
66.6 g
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
50.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
125 g
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled
CUSTOM
Type
CUSTOM
Details
drying
ADDITION
Type
ADDITION
Details
tube, and pressure-equalizing addition funnel
ADDITION
Type
ADDITION
Details
is then slowly added
CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm gradually to ambient temperature
WAIT
Type
WAIT
Details
The product is then stored at -15° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
crystallization of the byproduct triethylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
After removal of the salt
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
the filtrate is washed successfully with 250 g of deionized water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product is then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(CCCCCCC)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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